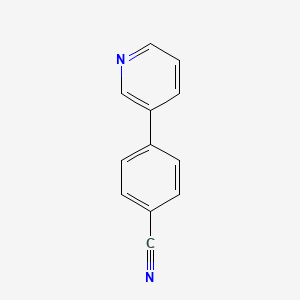

4-(Pyridin-3-yl)benzonitrile

概要

説明

4-(Pyridin-3-yl)benzonitrile is an organic compound with the molecular formula C12H8N2. It consists of a pyridine ring attached to a benzonitrile moiety. This compound is of interest due to its unique chemical structure, which combines the properties of both pyridine and benzonitrile, making it useful in various scientific and industrial applications.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Pyridin-3-yl)benzonitrile can be achieved through several methods. One common approach involves the cross-coupling reaction between 4-bromobenzonitrile and 3-pyridylboronic acid using a palladium catalyst. The reaction is typically carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar cross-coupling reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification processes such as recrystallization or chromatography are employed to obtain the desired purity.

化学反応の分析

Types of Reactions

4-(Pyridin-3-yl)benzonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding pyridine N-oxides.

Reduction: Reduction reactions using reagents such as lithium aluminum hydride can convert the nitrile group to an amine.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.

Major Products Formed

Oxidation: Pyridine N-oxides.

Reduction: Amines.

Substitution: Halogenated pyridine derivatives.

科学的研究の応用

Inhibition of Xanthine Oxidase

One of the notable applications of 4-(Pyridin-3-yl)benzonitrile derivatives is their role as xanthine oxidase inhibitors. A series of compounds were synthesized and evaluated for their potency against xanthine oxidase, an enzyme implicated in conditions such as gout and hyperuricemia. Among these derivatives, specific compounds exhibited micromolar inhibitory activity, with IC₅₀ values indicating effective inhibition (e.g., compounds 1j and 1k with IC₅₀ values of 8.1 μM and 6.7 μM, respectively) .

Tyrosine Kinase Inhibitors

This compound serves as a crucial intermediate in the synthesis of tyrosine kinase inhibitors like imatinib and nilotinib, which are used in treating chronic myeloid leukemia and gastrointestinal stromal tumors. The synthesis processes involve the formation of advanced intermediates that include this compound, highlighting its importance in cancer therapy .

Structure-Activity Relationship Studies

Understanding the structure-activity relationships (SAR) of this compound has led to the identification of more potent derivatives. For instance, modifications on the pyridine ring can significantly affect the biological activity of the resulting compounds, allowing for the optimization of their pharmacological profiles .

Development of LSD1 Inhibitors

A study focused on developing reversible inhibitors of lysine-specific demethylase 1 (LSD1) identified several derivatives based on this compound. The most promising derivative demonstrated a K_d value of 22 nM and an IC₅₀ of 57 nM, showcasing its potential in epigenetic therapy for acute myeloid leukemia . This highlights how structural modifications can enhance selectivity and potency against specific targets.

Cosmetic Applications

Beyond medicinal uses, formulations containing this compound have been explored in cosmetic science due to their potential as skin conditioning agents. Studies indicate that such compounds can improve skin hydration and texture when incorporated into topical formulations .

Data Tables

作用機序

The mechanism of action of 4-(Pyridin-3-yl)benzonitrile depends on its application. In biological systems, it can act as a ligand that binds to metal ions, forming complexes that exhibit various biological activities. These complexes can interact with specific molecular targets, such as enzymes or receptors, influencing their function and leading to desired biological effects .

類似化合物との比較

Similar Compounds

3-(Pyridin-4-yl)benzonitrile: Similar structure but with the pyridine ring attached at a different position.

4-(Pyridin-4-yl)benzonitrile: Another isomer with the pyridine ring attached at the 4-position.

4-(Pyridin-2-yl)benzonitrile: Similar compound with the pyridine ring attached at the 2-position.

Uniqueness

4-(Pyridin-3-yl)benzonitrile is unique due to its specific attachment of the pyridine ring at the 3-position, which can influence its reactivity and interaction with other molecules. This positional isomerism can lead to differences in chemical behavior and biological activity compared to its isomers .

生物活性

4-(Pyridin-3-yl)benzonitrile is a compound that has garnered attention due to its significant biological activity, particularly in the fields of cancer research and epigenetic regulation. This article explores its biochemical properties, cellular effects, molecular mechanisms, and potential therapeutic applications, supported by relevant data and case studies.

This compound interacts with various enzymes and proteins, notably acting as an inhibitor of lysine-specific demethylase 1 (LSD1). LSD1 is crucial for histone demethylation, which plays a pivotal role in regulating gene expression and chromatin structure. By inhibiting LSD1, this compound influences the epigenetic landscape of cells, thereby affecting gene activation involved in differentiation and apoptosis.

Cellular Effects

Research indicates that this compound has profound effects on various cell types:

- Immune Modulation : In human acute myeloid leukemia cells, it enhances the expression of CD86, a marker associated with immune activation.

- Cancer Cell Dynamics : In vitro studies demonstrate that treatment with this compound can induce apoptosis in cancer cell lines. For instance, flow cytometry results show that it accelerates apoptosis in MCF cell lines .

Molecular Mechanism

The compound's mechanism of action primarily involves binding to LSD1's active site, effectively preventing the demethylation of histones. This inhibition leads to alterations in gene expression patterns that promote differentiation and cell death in cancer cells.

Dosage and Temporal Effects

The biological activity of this compound is dose-dependent:

- Low Doses : Effective inhibition of LSD1 without significant toxicity.

- High Doses : Associated with adverse effects such as liver damage and hematological abnormalities. This highlights the necessity for careful dosage optimization in therapeutic settings.

Metabolic Pathways

The compound undergoes metabolic transformations involving phase I and phase II reactions, which influence its bioavailability and pharmacokinetics. Understanding these pathways is essential for predicting the compound's behavior in biological systems and optimizing its therapeutic application.

Comparative Analysis with Similar Compounds

This compound can be compared with its structural isomers:

| Compound Name | Structure Variants | Key Differences |

|---|---|---|

| 3-(Pyridin-4-yl)benzonitrile | Pyridine at 4-position | Different reactivity and biological activity |

| 4-(Pyridin-4-yl)benzonitrile | Pyridine at 4-position | Similar but less effective against LSD1 |

| 4-(Pyridin-2-yl)benzonitrile | Pyridine at 2-position | Varies in interaction profiles |

The unique positioning of the pyridine ring at the 3-position significantly influences its reactivity and biological activity compared to its isomers.

Case Studies and Research Findings

Recent studies have highlighted the anticancer potential of this compound:

- Anti-Cancer Activity : In vivo studies demonstrated that this compound effectively suppresses tumor growth in mice models. The IC50 values indicate significant cytotoxicity against various cancer cell lines, showcasing its potential as an anticancer agent .

- Inflammatory Response : The compound has also shown promise in modulating inflammatory responses. Studies using RAW264.7 cells indicated that it reduces nitric oxide production in LPS-induced inflammation models .

特性

IUPAC Name |

4-pyridin-3-ylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2/c13-8-10-3-5-11(6-4-10)12-2-1-7-14-9-12/h1-7,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJSLIWQSMSAADF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=CC=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10363916 | |

| Record name | 4-(Pyridin-3-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10363916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

294648-03-6 | |

| Record name | 4-(Pyridin-3-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10363916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。